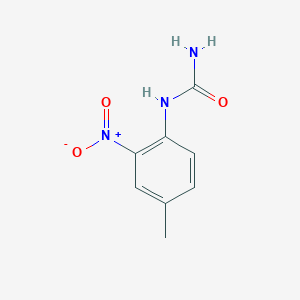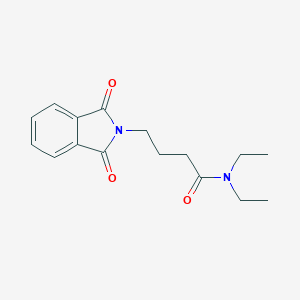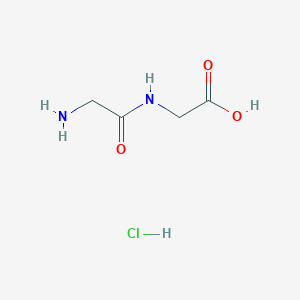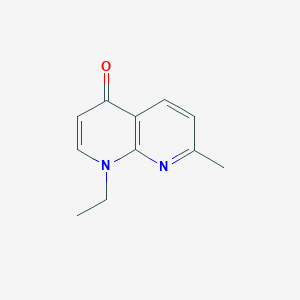
(4-Methyl-2-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-nitrophenyl)urea, also known as MNPU, is a chemical compound used in various scientific research applications. It is a yellow crystalline powder with a molecular weight of 181.14 g/mol. MNPU is commonly used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Mechanism Of Action
The mechanism of action of (4-Methyl-2-nitrophenyl)urea is not well understood. However, it is believed to act as a nucleophile in organic reactions, such as the formation of urea from isocyanate and ammonia.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (4-Methyl-2-nitrophenyl)urea. However, studies have shown that (4-Methyl-2-nitrophenyl)urea is not toxic to human cells at low concentrations.
Advantages And Limitations For Lab Experiments
One advantage of using (4-Methyl-2-nitrophenyl)urea in lab experiments is its high purity, which ensures reproducibility of results. However, one limitation is that (4-Methyl-2-nitrophenyl)urea is not readily soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
1. Development of new synthetic routes for (4-Methyl-2-nitrophenyl)urea: There is a need to develop new synthetic routes for (4-Methyl-2-nitrophenyl)urea that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action of (4-Methyl-2-nitrophenyl)urea: Further studies are needed to understand the mechanism of action of (4-Methyl-2-nitrophenyl)urea in organic reactions.
3. Exploration of new applications for (4-Methyl-2-nitrophenyl)urea: (4-Methyl-2-nitrophenyl)urea has potential applications in various fields, such as medicine and materials science, and further research is needed to explore these possibilities.
In conclusion, (4-Methyl-2-nitrophenyl)urea is a versatile compound used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4-Methyl-2-nitrophenyl)urea in various fields.
Synthesis Methods
(4-Methyl-2-nitrophenyl)urea can be synthesized by the reaction of 4-methyl-2-nitroaniline with phosgene in the presence of a base. The resulting product is then treated with ammonia to yield (4-Methyl-2-nitrophenyl)urea. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with ammonia to form the urea.
Scientific Research Applications
(4-Methyl-2-nitrophenyl)urea has been used in various scientific research applications, including:
1. As a reagent in organic synthesis: (4-Methyl-2-nitrophenyl)urea is used as a starting material for the preparation of other compounds, such as 4-methyl-2-aminophenylurea and 4-methyl-2-hydroxyphenylurea.
2. As a fluorescent probe: (4-Methyl-2-nitrophenyl)urea has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
3. As a catalyst: (4-Methyl-2-nitrophenyl)urea has been used as a catalyst in the synthesis of various organic compounds.
properties
CAS RN |
13142-74-0 |
|---|---|
Product Name |
(4-Methyl-2-nitrophenyl)urea |
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
(4-methyl-2-nitrophenyl)urea |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(10-8(9)12)7(4-5)11(13)14/h2-4H,1H3,(H3,9,10,12) |
InChI Key |
SIJVYJRLCZOLCS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-] |
Other CAS RN |
13142-74-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)



![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)




